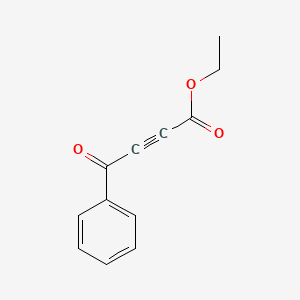
2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester is an organic compound with the molecular formula C12H10O3 It is a derivative of butynoic acid, characterized by the presence of a phenyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester typically involves the esterification of 4-oxo-4-phenyl-2-butynoic acid. One common method is the reaction of 4-oxo-4-phenyl-2-butynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene.
Substitution: Nucleophilic substitution reactions can occur at the ester or alkyne functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-4-phenylbutanoic acid, while reduction could produce 4-phenylbut-2-yn-1-ol.
Scientific Research Applications
2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The pathways involved often include ester hydrolysis, oxidation, and reduction reactions, leading to the formation of various metabolites.
Comparison with Similar Compounds
Similar Compounds
- 2-Butynoic acid, 4-oxo-4-phenyl-, methyl ester
- 2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester
- Ethyl 2-oxo-4-phenylbutyrate
Uniqueness
2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester is unique due to its specific structural features, such as the ethyl ester group and the phenyl-substituted butynoic acid backbone
Properties
CAS No. |
54966-47-1 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl 4-oxo-4-phenylbut-2-ynoate |
InChI |
InChI=1S/C12H10O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
InChI Key |
XGUAEEGZGYIHBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)
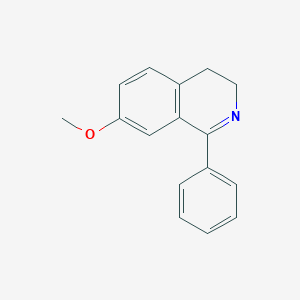


![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)

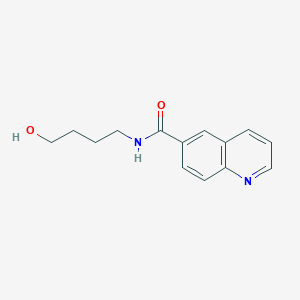
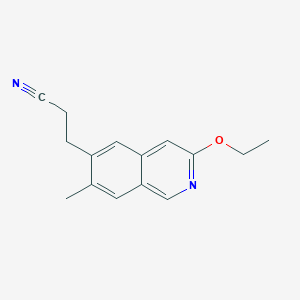
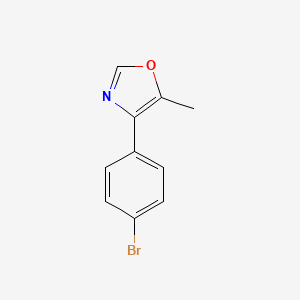
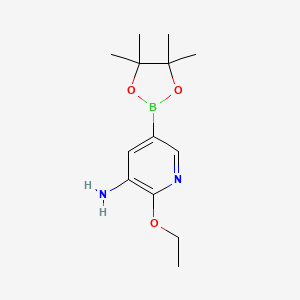
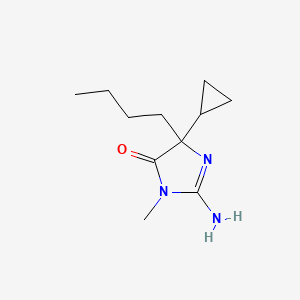
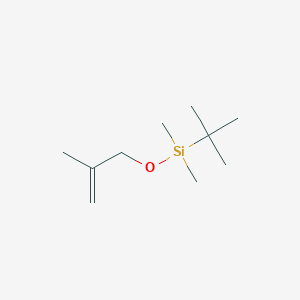
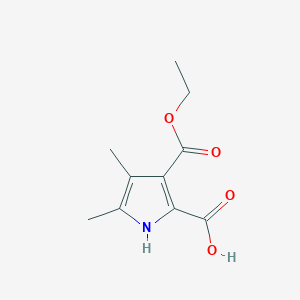
![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)
